1-((3,4-Dimethylphenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine
Description
1-((3,4-Dimethylphenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine is a synthetic small molecule characterized by a central azetidine ring substituted with two key functional groups: a 3,4-dimethylphenylsulfonyl moiety and a 2,2,2-trifluoroethoxy chain. The azetidine ring, a four-membered nitrogen-containing heterocycle, imposes conformational constraints that may influence binding interactions in biological systems.
Properties
IUPAC Name |
1-(3,4-dimethylphenyl)sulfonyl-3-(2,2,2-trifluoroethoxy)azetidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO3S/c1-9-3-4-12(5-10(9)2)21(18,19)17-6-11(7-17)20-8-13(14,15)16/h3-5,11H,6-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMEOADGQDHEPGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)OCC(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3,4-Dimethylphenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Azetidine Ring: The azetidine ring can be formed through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through a sulfonylation reaction using reagents like sulfonyl chlorides or sulfonic acids.
Attachment of the Trifluoroethoxy Group: The trifluoroethoxy group can be introduced via an etherification reaction using reagents like trifluoroethanol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure cost-effectiveness and high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-((3,4-Dimethylphenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce functional groups within the molecule.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydride, alkyl halides, dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-((3,4-Dimethylphenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: It can be used in biological studies to investigate its effects on cellular processes and pathways.
Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific functionalities.
Chemical Synthesis: It can serve as an intermediate in the synthesis of more complex molecules for various research purposes.
Mechanism of Action
The mechanism of action of 1-((3,4-Dimethylphenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
Core Structure Differences :
- The azetidine ring’s small size and rigidity may enhance binding selectivity compared to larger heterocycles like benzimidazole () or triazine (). For example, benzimidazole derivatives, such as lansoprazole (), exploit their planar structure for enzyme inhibition (e.g., H+/K+ ATPase), whereas azetidine’s puckered conformation could favor interactions with less accessible binding pockets .
- Triazine-based herbicides () rely on their aromatic core for herbicidal activity, a feature absent in the azetidine compound, underscoring divergent applications .
Sulfonyl Group Utility :
- Sulfonamide groups are prevalent in both pharmaceuticals (e.g., protease inhibitors) and agrochemicals (e.g., sulfonylurea herbicides) due to their hydrogen-bonding capacity and stability. The 3,4-dimethylphenylsulfonyl group in the target compound may improve pharmacokinetic properties compared to simpler sulfonyl derivatives .
Trifluoroethoxy Group Effects :
- The trifluoroethoxy group enhances lipophilicity and metabolic resistance, a trend observed in fluorinated pharmaceuticals (). However, its position and number influence activity; for instance, 2,5-bis(trifluoroethoxy)benzoic acid () exhibits distinct physicochemical behavior due to dual substitution .
Fluorine’s Role in Bioactivity ()
The trifluoroethoxy group in the target compound aligns with pharmaceutical strategies leveraging fluorine’s electronegativity and steric effects:
- Metabolic Stability : Fluorine reduces oxidative metabolism, extending half-life.
- Lipophilicity : Trifluoroethoxy increases membrane permeability, critical for CNS-targeting drugs.
- Electron Effects : The group’s electron-withdrawing nature may stabilize adjacent sulfonyl groups, enhancing receptor binding .
Biological Activity
1-((3,4-Dimethylphenyl)sulfonyl)-3-(2,2,2-trifluoroethoxy)azetidine is a chemical compound that exhibits significant biological activity. This compound belongs to a class of azetidines that have garnered attention for their potential therapeutic applications due to their unique structural features and biological properties.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : C14H16F3N2O2S
- Molecular Weight : 350.35 g/mol
The presence of a sulfonyl group and a trifluoroethoxy moiety contributes to its biological activity. The trifluoromethyl group is known for enhancing lipophilicity and bioavailability, which are critical factors in drug design.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs to this compound exhibit various antimicrobial properties. For instance, derivatives of the 1,3,4-thiadiazole scaffold have shown promising antibacterial and antifungal activities against several strains of bacteria and fungi.
Case Studies
- Antibacterial Activity : A study demonstrated that compounds derived from the 1,3,4-thiadiazole framework exhibited minimum inhibitory concentrations (MICs) as low as 62.5 μg/mL against Staphylococcus aureus and other pathogenic bacteria .
- Antifungal Activity : Similar derivatives showed effective inhibition against Candida albicans and Aspergillus niger, with some compounds achieving zones of inhibition ranging from 15 to 19 mm at concentrations of 500 μg/disk .
Anti-inflammatory Properties
Compounds containing the azetidine ring have been associated with anti-inflammatory effects. The sulfonamide group is known for its ability to inhibit certain inflammatory pathways, making it a candidate for further investigation in inflammatory diseases.
Anticonvulsant Activity
Recent studies have suggested that azetidine derivatives may possess anticonvulsant properties. In animal models, several synthesized compounds demonstrated significant activity in reducing seizure frequency and severity when tested in the pentylenetetrazol (PTZ) induced seizure model .
Summary of Biological Activities
The biological activity of this compound may be attributed to its ability to interact with specific biological targets such as enzymes involved in microbial growth or inflammatory processes. The sulfonamide group may inhibit bacterial dihydropteroate synthase (DHPS), while the trifluoroethoxy group enhances membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
